molecular formula C7H3Cl3O2 B1346907 2,4,5-Trichlorobenzoic acid CAS No. 50-82-8

2,4,5-Trichlorobenzoic acid

Cat. No. B1346907
CAS RN: 50-82-8
M. Wt: 225.5 g/mol
InChI Key: PTFNNDHASFGWFI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chlorinated benzoic acids can involve various methods, including air oxidation of chlorinated toluenes in the presence of catalysts. For instance, 2,4-dichlorobenzoic acid is prepared from 2,4-dichlorotoluene using improved Co-Mn salts complex catalyst without solvent, achieving a molar yield of 92.5% . This method is environmentally friendly and could potentially be adapted for the synthesis of 2,4,5-trichlorobenzoic acid by modifying the chlorination pattern.

Molecular Structure Analysis

The molecular structure of chlorinated benzoic acids is characterized by the presence of hydrogen-bonded structures, as seen in the crystal structures of proton-transfer compounds of 4,5-dichlorophthalic acid with monoaminobenzoic acids . These structures exhibit two-dimensional and three-dimensional hydrogen-bonded networks, which are likely to be similar in 2,4,5-trichlorobenzoic acid due to the presence of carboxyl groups and the potential for hydrogen bonding.

Chemical Reactions Analysis

Chlorinated benzoic acids can participate in various chemical reactions, including amide condensation reactions. Tetrachlorobenzo[d][1,3,2]dioxaborol-2-ol, a related compound, has been shown to be an effective catalyst for the amide condensation of sterically demanding carboxylic acids . This suggests that 2,4,5-trichlorobenzoic acid could also be involved in similar condensation reactions, potentially as a substrate or a catalyst, depending on its structure and reactivity.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2,4,5-trichlorobenzoic acid are not directly reported in the provided papers, the properties of similar compounds can be indicative. For example, the synthesis of 2,4-difluoro-3,5-dichlorobenzoic acid involves selective reactions such as nitration, reduction, diazotisation, and chlorination, which are likely to influence the physical and chemical properties of the final product . These properties include solubility, melting point, and reactivity, which are important for the practical applications of the compound.

Scientific Research Applications

1. Adsorption and Pesticide Sensitivity

2,4,5-Trichlorophenoxy acetic acid (a variant of 2,4,5-Trichlorobenzoic acid) has been studied for its adsorption behavior on surfaces like poly-o-toluidine Zr(IV) phosphate. This nano-composite material is used in pesticide sensitive membrane electrodes. The studies have shown that it is effective for adsorption from aqueous solutions, indicating its potential use in environmental and agricultural applications (Khan & Akhtar, 2011).

2. Antimicrobial and Anti-inflammatory Properties

Research has explored the synthesis of compounds bearing a trichlorophenyl moiety, derived from 2,3,5-trichlorobenzoic acid. These synthesized compounds have shown promising antimicrobial and anti-inflammatory activities, suggesting potential applications in medical and pharmaceutical fields (Karegoudar et al., 2008).

3. Magnetic Properties in Chemistry

The creation of novel 3d–4f tetranuclear complexes using 2,3,5-trichlorobenzoic acid has been a subject of study. These complexes have been characterized for their structural and magnetic properties, which could be relevant in the field of materials science and magnetic applications (Zhang & Zheng, 2016).

4. Biodegradation and Environmental Impact

The biodegradation of 2,4,5-Trichlorophenoxyacetic acid, a closely related compound, has been studied with a focus on its persistence and environmental impact. Techniques like plasmid-assisted molecular breeding have led to the development of bacterial strains capable of degrading this compound, highlighting its potentialimportance in environmental bioremediation and reducing toxicological problems (Kellogg, Chatterjee, & Chakrabarty, 1981).

5. Environmental and Human Exposure Analysis

Studies have been conducted to estimate human exposure to 2,4,5-T and its contaminants in various environments, such as the Oregon Coast Ranges. These studies provide important insights into the potential risks and safety measures necessary for people exposed to these compounds, especially in occupational settings (Newton & Norris, 1981).

6. Microbial Degradation

Research on microbial strains capable of degrading 2,4,5-T reveals the existence of specific bacteria, such as Cellulosimicrobium sp. strain NPZ-121, that can convert this substance. Such studies are crucial for understanding the natural degradation processes of synthetic herbicides and their role in the ecosystem (Korobov et al., 2018).

7. Anaerobic Biodegradation

The herbicide 2,4,5-T has been observed to undergo anaerobic biodegradation, forming various intermediates, in methanogenic aquifers. This process is influenced by factors like short-chain organic acids and alcohols, offering insights into the environmental fate of this compound under anaerobic conditions (Gibson & Suflita, 1990).

Safety And Hazards

2,4,5-Trichlorobenzoic acid is associated with several safety hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with this compound include H302, H315, H319, and H335 .

properties

IUPAC Name

2,4,5-trichlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H3Cl3O2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFNNDHASFGWFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8075332
Record name 2,4,5-Trichlorobenzoic acid
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Molecular Weight

225.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2,4,5-Trichlorobenzoic acid

CAS RN

50-82-8
Record name 2,4,5-Trichlorobenzoic acid
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Record name 2,4,5-Trichlorobenzoic acid
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Record name Benzoic acid, 2,4,5-trichloro-
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Record name 2,4,5-Trichlorobenzoic acid
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Record name 2,4,5-Trichlorobenzoic acid
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Record name 2,4,5-TRICHLOROBENZOIC ACID
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Synthesis routes and methods

Procedure details

7.6 g (25mmol) of 2,4,5-trichloro-2'-fluorobenzophenone, 4.3 g (0.115 mol) of 90% hydrogen peroxide and 0.25 g of 2-nitrobenzoselenic acid were stirred for 24 h in 50 ml of dichloromethane. The insoluble constituents were then filtered off, water was added and the organic phase was separated off. After removal of the solvent, the residue was heated with 120 g of 60% sulfuric acid for 8 h to hydrolyze the ester present. 1.55 g (13.8 mmol, 55%) of 2-fluorophenol could then be separated off by steam distillation. 4.8 g (21 mmol, 85%) of 2,4,5-trichlorobenzoic acid (crude (GC) ca. 95%) were isolated from the mother liquor.
Name
2,4,5-trichloro-2'-fluorobenzophenone
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
2-nitrobenzoselenic acid
Quantity
0.25 g
Type
catalyst
Reaction Step One
Quantity
1.55 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
72
Citations
L Chen, C Shen, M Zhou, X Tang, Y Chen - Environmental Science and …, 2013 - Springer
The ubiquitous dissolved organic matter (DOM) has an important influence on transformation of organic contaminants through the production of reactive substances, such as • OH, 1 O 2 …
Number of citations: 13 link.springer.com
JB Regitano, VL Tornisielo, A Lavorenti… - Archives of …, 2001 - Springer
Chlorothalonil (CTN) is a chlorinated wide-spectrum fungicide, heavily and widely applied throughout the world. This study was undertaken to directly evaluate the rates and forms of 14 …
Number of citations: 78 link.springer.com
D Golinske, J Voss - Zeitschrift für Naturforschung B, 2005 - degruyter.com
Quantum chemical (DFT) calculations on the course of the electroreductive carboxylation of chloroarenes were performed. An explanation for the extraordinary behaviour of 2- …
Number of citations: 1 www.degruyter.com
DAA Akintonwa, DH Hutson - Journal of Agricultural and Food …, 1967 - ACS Publications
A single oral dose of 2-chloro-l-(2, 4, 5-trichloro-phenyl)-[14C] vinyl dimethyl phosphate to rats is almost completely eliminated in 4 days. Seventyeight per cent of the 14C is excretedin …
Number of citations: 41 pubs.acs.org
SMAD ZAYED, IMI Fakhr, B HEGAZI - Journal of Pesticide Science, 1983 - jlc.jst.go.jp
Metabolism and organ distribution in mice has been investigated following intraperitoneal injection of the insecticide [methyl- 14 C] Gardona (tetrachlorvinphos). During the first 24hr, …
Number of citations: 6 jlc.jst.go.jp
VK Tripathi, S Kumar, V Dubey - … , Postharvest Management and …, 2019 - books.google.com
Plant hormones are naturally occurring substances that control growth and development. They are also known as growth substances. Plant hormones or phytohormones have been …
Number of citations: 3 books.google.com
G Wolterink, V Dellarco - Pesticide residues in food—2010, 2011 - Citeseer
R611965 (3-carbamyl-2, 4, 5-trichlorobenzoic acid, formerly known as SDS-46851) is ac hlorothalonil metabolite that is formed in the soil and taken up through the roots by crops. The …
Number of citations: 5 citeseerx.ist.psu.edu
JM Kamau, DN Mbui, JM Mwaniki… - Journal of Bioscience …, 2019 - academia.edu
Pesticide’s persistence in the environment due to the relatively slow degradation mechanism leads to their bio-accumulation which in turn has adverse impacts on human health. Bio-…
Number of citations: 3 www.academia.edu
JB Cohen, HD Dakin - Journal of the Chemical Society, Transactions, 1902 - pubs.rsc.org
… The substance melted at 160-162' and agreed in properties with 2 : 4 : 5-trichlorobenzoic acid. The caustic soda solution of the non-esterified trichlorobenzoic acid was acidified with …
Number of citations: 6 pubs.rsc.org
J Feldmesser, J Kochansky - Pesticide Chemistry: Human …, 2013 - books.google.com
Data on the relationships between chemical structure and nematicidal activity are sparse. Evaluation programs are assigned low priorities relative to herbicide and insecticide research, …
Number of citations: 0 books.google.com

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